5-(3,3-Difluoropyrrolidin-1-yl)pyridin-2-amine
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Overview
Description
5-(3,3-Difluoropyrrolidin-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C9H11F2N3 and a molecular weight of 199.2 g/mol It is characterized by the presence of a pyridine ring substituted with a difluoropyrrolidine moiety
Preparation Methods
The synthesis of 5-(3,3-Difluoropyrrolidin-1-yl)pyridin-2-amine typically involves the reaction of pyridine derivatives with difluoropyrrolidine. One common synthetic route includes the nucleophilic substitution reaction where a pyridine derivative is reacted with 3,3-difluoropyrrolidine under controlled conditions . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
5-(3,3-Difluoropyrrolidin-1-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the pyrrolidine ring and formation of corresponding amines and acids.
Scientific Research Applications
5-(3,3-Difluoropyrrolidin-1-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 5-(3,3-Difluoropyrrolidin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine moiety is known to enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by acting as an agonist or antagonist, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
5-(3,3-Difluoropyrrolidin-1-yl)pyridin-2-amine can be compared with other similar compounds, such as:
5-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine: Similar structure but with the amine group at a different position on the pyridine ring.
5-(3,3-Difluoropyrrolidin-1-yl)pyridin-4-amine: Another positional isomer with the amine group at the 4-position.
5-(3,3-Difluoropyrrolidin-1-yl)pyridin-2-ol: Similar structure but with a hydroxyl group instead of an amine group.
These compounds share structural similarities but may exhibit different chemical and biological properties due to the variations in functional groups and their positions on the pyridine ring.
Properties
IUPAC Name |
5-(3,3-difluoropyrrolidin-1-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3/c10-9(11)3-4-14(6-9)7-1-2-8(12)13-5-7/h1-2,5H,3-4,6H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRNXQCEATWZML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CN=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211583-63-9 |
Source
|
Record name | 5-(3,3-difluoropyrrolidin-1-yl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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